molecular formula C12H10N2O5S B1293786 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid CAS No. 2050-34-2

4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid

Cat. No. B1293786
CAS RN: 2050-34-2
M. Wt: 294.29 g/mol
InChI Key: MHKGJUOEEHNBLE-UHFFFAOYSA-N
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Description

4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid, also known as C.I. Acid Orange 6 (Free Acid), is a member of azobenzenes . It is a water-soluble synthetic azo dye with a molecular formula of C12H10N2O6S. It is commonly used as a biological stain, pH indicator, and marker dye in scientific research and industrial applications.


Synthesis Analysis

C.I. Acid Orange 6 (Free Acid) is a byproduct in the synthesis of Acid Orange 24 (A189835), which is used in trickling biofilters for wastewater treatment .


Molecular Structure Analysis

The molecular formula of 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid is C12H10N2O5S . The molecular weight is 294.28 g/mol .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.54±0.1 g/cm3 . It is soluble in DMSO-d6 . The compound is solid in form and has an orange color . The predicted pKa value is -1.08±0.50 .

Scientific Research Applications

Polyurethane Ionomers

A study by Lam, George, and Barrie (1989) explored the synthesis of sodium or potassium salt of 4-vinyl benzenesulphonic acid. This work is relevant for the development of polyurethane ionomers, a category to which 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid could potentially contribute. The research highlighted the efficiency of a water/ethanol mixture in the reaction process and the stable nature of the epoxide formed, which was then used to produce the diol, potassium or sodium 4-(1,2-dihydroxyethyl) benzenesulphonate. These findings are crucial in understanding the role of similar compounds in polyurethane synthesis (Lam, George, & Barrie, 1989).

Azo Dye Characterization

Budesinsky (1969) examined the acidity of chromotropic acid azo derivatives, including 4,5-dihydroxynaphthalene-2,7-disulphonic acid (Chromotropic Acid) and its azo derivatives. This research contributes to the understanding of the chemical behavior of azo dyes like 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid, particularly their stability constants and response to different pH levels (Budesinsky, 1969).

Photochromic Performance in Azo Polyurethanes

The synthesis and photochromic performance of a hyperbranched azo polyurethane using 4-((3,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid were studied by Feng Zong-cai et al. (2013). This research is significant in understanding how 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid and similar compounds contribute to the development of photochromic materials, especially in the field of polyurethanes (Feng Zong-cai et al., 2013).

Electric Conductivity in Azo Dyes

Ramadan et al. (2013) focused on the synthesis and electric conductivity study of 4-(p-Aminophenylazo)Benzene Sulphonic Acid, another compound closely related to 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid. Their findings on the semiconducting behavior of such azo dyes at room temperature without doping agents provide insights into the electrical properties of related compounds (Ramadan et al., 2013).

Spectrophotometric Method for Zinc Determination

Chauhan et al. (1981) proposed azo compounds as sensitive reagents for zinc determination, which underscores the potential application of 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid in analytical chemistry, particularly in the detection and quantification of metal ions (Chauhan et al., 1981).

properties

IUPAC Name

4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19/h1-7,15-16H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKGJUOEEHNBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862165
Record name C.I. Acid Orange 6 parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 mg/mL at 19 °C
Record name 4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid

CAS RN

2050-34-2
Record name 4-[2-(2,4-Dihydroxyphenyl)diazenyl]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acid Orange 6 free acid
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Record name C.I. Acid Orange 6 parent
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,4-dihydroxyphenyl)azo]benzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACID ORANGE 6 FREE ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Hibbert, GR Simpson - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
A linear dependence of rate on hydroxide ion concentration has been observed for removal of the intramolecularly hydrogen-bonded proton from 4-(2-hydroxy-1-naphthylazo)…
Number of citations: 5 pubs.rsc.org
S Langer, A Kennel, JK Lodge - British Journal of Nutrition, 2018 - cambridge.org
The consumption of berries has been linked to decreased risk of degenerative disease. Berries are regularly processed into juices. It is largely unknown how the juicing process affects …
Number of citations: 21 www.cambridge.org
KVK Pai, PV Nayak… - Asian Journal of …, 1998 - Asian Journal of Chemistry
Number of citations: 1

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